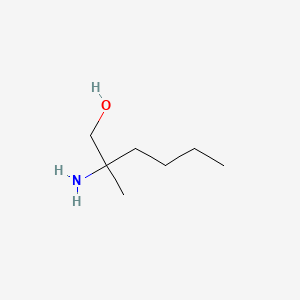![molecular formula C18H22O8 B12515664 Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a phenyl ring substituted with acetyloxymethyl and methoxy-oxoethyl groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
The synthesis of Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-(2-methoxy-2-oxoethyl)phenylacetic acid with methanol in the presence of a strong acid catalyst. The acetyloxymethyl groups are introduced through acetylation reactions using acetic anhydride and a base such as pyridine. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Analyse Chemischer Reaktionen
Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The acetyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester and acetyloxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate can be compared with similar compounds such as:
Methyl 2-[2-(2-methoxy-2-oxoethyl)phenyl]acetate: This compound lacks the acetyloxymethyl groups, which may result in different reactivity and biological activity.
2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate: This compound has a similar structure but different substitution patterns, affecting its chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, making them useful for comparison in terms of reactivity and applications.
Eigenschaften
Molekularformel |
C18H22O8 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C18H22O8/c1-11(19)25-9-15-5-13(7-17(21)23-3)14(8-18(22)24-4)6-16(15)10-26-12(2)20/h5-6H,7-10H2,1-4H3 |
InChI-Schlüssel |
MZDUNDKEOHVQHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C=C(C(=C1)CC(=O)OC)CC(=O)OC)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)


![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)



![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)
diphenylsilane](/img/structure/B12515617.png)


![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)


